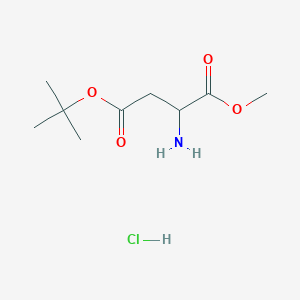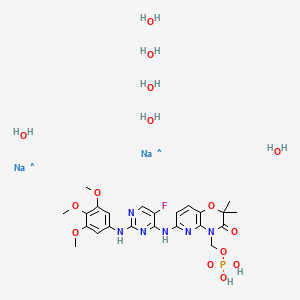![molecular formula C26H48N2O4 B12510346 2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a complex organic compound that features a combination of dicyclohexylamine and a non-8-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:
Formation of the Non-8-enoate Moiety: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under specific conditions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is often introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Dicyclohexylamine: The final step involves the coupling of the protected amino acid with dicyclohexylamine, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, forming epoxides or diols.
Reduction: Reduction reactions can target the alkene or the carbonyl groups, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA for epoxidation and KMnO4 for dihydroxylation.
Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkene can yield epoxides, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the amine functionality, allowing for selective reactions at other sites. The non-8-enoate moiety can participate in various chemical transformations, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with an octanoate moiety.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a decanoate moiety.
Propriétés
Formule moléculaire |
C26H48N2O4 |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Clé InChI |
GBSHCAUNLCMNQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


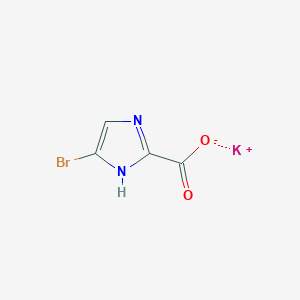
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)
![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
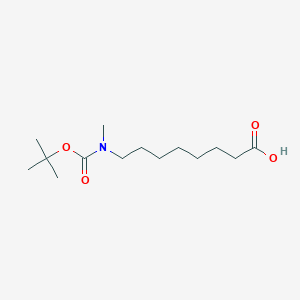
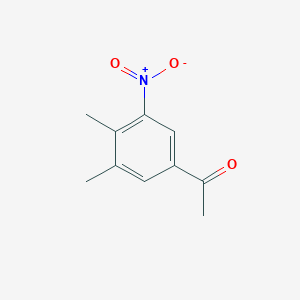
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
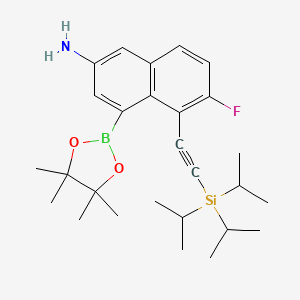
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
